![molecular formula C23H14O7 B2809421 4-(7-Methoxybenzo[d]furan-2-yl)-2-oxochromen-6-yl furan-2-carboxylate CAS No. 898430-11-0](/img/structure/B2809421.png)
4-(7-Methoxybenzo[d]furan-2-yl)-2-oxochromen-6-yl furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(7-Methoxybenzo[d]furan-2-yl)-2-oxochromen-6-yl furan-2-carboxylate” is a complex organic molecule that contains several functional groups including a methoxy group, a furan ring, a chromenone, and a carboxylate . These functional groups suggest that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .
Chemical Reactions Analysis
The compound contains several functional groups that are known to undergo various chemical reactions. For example, the furan ring can participate in electrophilic substitution reactions, and the carboxylate group can take part in nucleophilic substitution reactions .Scientific Research Applications
Chemical Synthesis and Structural Analysis
Research involving compounds similar to 4-(7-Methoxybenzo[d]furan-2-yl)-2-oxochromen-6-yl furan-2-carboxylate primarily focuses on chemical synthesis and structural analysis. For instance, Abdelhamid, Ismail, and Abdel-Aziem (2008) synthesized 1,3,4-Thiadiazolines containing a chromone moiety, elaborating on the methods and structural elucidation of these compounds (Abdelhamid, Ismail, & Abdel-Aziem, 2008). Similarly, Shestopalov and Naumov (2003) explored the reactions of 6-methoxybenzo[b]furan-3(2H)-one with various reagents, highlighting the synthetic routes to related compounds (Shestopalov & Naumov, 2003).
Advanced Applications in Medicine and Pharmacology
In the field of medicine and pharmacology, research into compounds structurally similar to 4-(7-Methoxybenzo[d]furan-2-yl)-2-oxochromen-6-yl furan-2-carboxylate has been conducted. For example, Kuramoto et al. (2008) prepared a series of benzo[b]furan derivatives, investigating their inhibitory activity and potential therapeutic applications (Kuramoto et al., 2008). Additionally, Romagnoli et al. (2015) designed and synthesized novel 3-arylaminobenzofuran derivatives, exploring their anticancer and antiangiogenic activities (Romagnoli et al., 2015).
Applications in Material Science and Chemistry
Research in material science and chemistry also incorporates compounds related to 4-(7-Methoxybenzo[d]furan-2-yl)-2-oxochromen-6-yl furan-2-carboxylate. Patel (2020) focused on the synthesis, characterization, and chelating properties of furan ring containing organic ligands, providing insights into their potential applications in various fields (Patel, 2020).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .
properties
IUPAC Name |
[4-(7-methoxy-1-benzofuran-2-yl)-2-oxochromen-6-yl] furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14O7/c1-26-18-5-2-4-13-10-20(30-22(13)18)16-12-21(24)29-17-8-7-14(11-15(16)17)28-23(25)19-6-3-9-27-19/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIGELWKUFHFOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C3C=C(C=C4)OC(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.